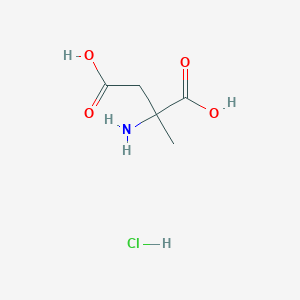

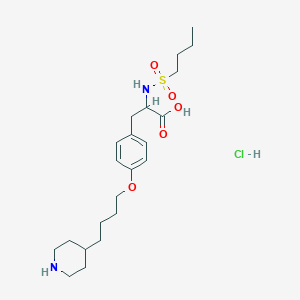

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

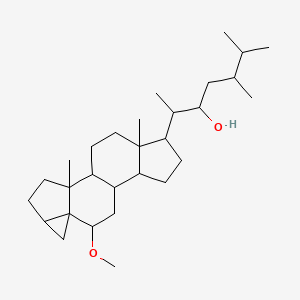

L’acide méthanesulfonique de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol est un composé qui combine le groupe protecteur tert-butoxycarbonyl (Boc) avec un aminoalcool et de l’acide méthanesulfonique. Le groupe Boc est couramment utilisé en synthèse organique pour protéger les fonctionnalités amines lors de réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide méthanesulfonique de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol implique généralement la protection du groupe amine par le groupe Boc. Ceci peut être réalisé en faisant réagir l’aminoalcool avec du dicarbonate de di-tert-butyle en conditions basiques . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, et une base telle que la triéthylamine est utilisée pour neutraliser les sous-produits.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, les principes de la chimie verte, tels que l’utilisation de solvants et de catalyseurs respectueux de l’environnement, sont de plus en plus adoptés dans les processus industriels .

Analyse Des Réactions Chimiques

Types de réactions

L’acide méthanesulfonique de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol peut subir diverses réactions chimiques, notamment :

Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile, formant de nouvelles liaisons carbone-azote.

Oxydation et réduction : Le groupe hydroxyle peut être oxydé en groupe carbonyle ou réduit en groupe méthylène, selon les réactifs utilisés.

Réactifs et conditions courants

Déprotection : Acide trifluoroacétique, acide chlorhydrique ou chlorure d’oxalyle dans le méthanol.

Substitution : Halogénures d’alkyle ou sulfonates en présence d’une base.

Oxydation : Agents oxydants comme le chlorochromate de pyridinium (PCC) ou le periodinane de Dess-Martin.

Réduction : Agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Principaux produits formés

Déprotection : L’élimination du groupe Boc donne l’amine libre.

Substitution : Formation de nouveaux dérivés d’amines.

Oxydation : Conversion du groupe hydroxyle en groupe carbonyle.

Réduction : Conversion du groupe hydroxyle en groupe méthylène.

Applications de la recherche scientifique

L’acide méthanesulfonique de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol a plusieurs applications de recherche scientifique :

Synthèse organique : Utilisé comme élément constitutif dans la synthèse de molécules complexes.

Pharmaceutiques : Employé dans la synthèse d’intermédiaires pharmaceutiques et d’ingrédients pharmaceutiques actifs.

Science des matériaux : Utilisé dans la préparation de matériaux fonctionnels présentant des propriétés spécifiques.

Biochimie : Sert de groupe protecteur pour les acides aminés et les peptides pendant la synthèse peptidique.

Applications De Recherche Scientifique

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex molecules.

Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

Materials Science: Utilized in the preparation of functional materials with specific properties.

Biochemistry: Serves as a protecting group for amino acids and peptides during peptide synthesis.

Mécanisme D'action

Le mécanisme d’action de l’acide méthanesulfonique de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol implique principalement la protection et la déprotection du groupe amine. Le groupe Boc stabilise la fonctionnalité amine lors de réactions chimiques, empêchant les réactions secondaires indésirables. Lors de la déprotection, l’amine libre peut participer à divers processus biochimiques et chimiques .

Comparaison Avec Des Composés Similaires

Composés similaires

N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol : Ne contient pas le composant acide méthanesulfonique.

Chlorhydrate de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol : Contient de l’acide chlorhydrique au lieu de l’acide méthanesulfonique.

Acétate de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol : Contient de l’acide acétique au lieu de l’acide méthanesulfonique.

Unicité

L’acide méthanesulfonique de N-tert-butoxycarbonyl (R)-2-aminobutane-1-ol est unique en raison de la présence d’acide méthanesulfonique, qui peut influer sur sa solubilité, sa réactivité et son comportement chimique global. Ce qui en fait un composé précieux dans des applications synthétiques et industrielles spécifiques .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHEULQLNAULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)